1,2,4,5-Tetrahydrotestolactone
Overview
Description
1,2,4,5-Tetrahydrotestolactone is a derivative of testolactone, a compound structurally related to testosterone It belongs to the class of aromatase inhibitors, which are used to inhibit the enzyme aromatase responsible for the biosynthesis of estrogens from androgens
Preparation Methods
The synthesis of 1,2,4,5-tetrahydrotestolactone typically involves the Baeyer-Villiger oxidation of androst-4-ene-3,17-dione. This reaction is catalyzed by peracids such as peracetic acid or m-chloroperbenzoic acid. The reaction conditions generally require a controlled temperature and pH to ensure the selective formation of the lactone ring.
In industrial settings, the production of this compound may involve the use of microbial biotransformation processes. Specific strains of microorganisms, such as filamentous fungi, can convert dehydroepiandrosterone into testolactone derivatives through enzymatic pathways .
Chemical Reactions Analysis
1,2,4,5-Tetrahydrotestolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it back to its precursor forms or other related compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the mechanisms of lactone formation and aromatase inhibition.
Biology: It is used in research to understand the role of aromatase in steroid metabolism and its inhibition.
Medicine: It has been investigated for its potential use in treating estrogen-dependent conditions, such as certain types of breast cancer.
Industry: Its derivatives are used in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The primary mechanism of action of 1,2,4,5-tetrahydrotestolactone involves the inhibition of the aromatase enzyme. Aromatase is responsible for converting androgens into estrogens. By inhibiting this enzyme, this compound reduces the production of estrogens, which can be beneficial in treating estrogen-dependent conditions. The compound binds to the active site of aromatase, preventing the conversion process .
Comparison with Similar Compounds
1,2,4,5-Tetrahydrotestolactone can be compared to other aromatase inhibitors, such as:
Testolactone: The parent compound, which also inhibits aromatase but may have different pharmacokinetic properties.
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
Letrozole: Another non-steroidal aromatase inhibitor with a similar mechanism of action.
The uniqueness of this compound lies in its specific structural modifications, which may confer different binding affinities and inhibitory effects compared to other aromatase inhibitors .
Properties
IUPAC Name |
(4aS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyl-4,4a,4b,5,6,6a,7,9,10,10b,11,12-dodecahydro-3H-naphtho[2,1-f]chromene-2,8-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O3/c1-18-9-7-13(20)11-12(18)3-4-14-15(18)8-10-19(2)16(14)5-6-17(21)22-19/h12,14-16H,3-11H2,1-2H3/t12-,14+,15-,16-,18-,19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFWIKINSICEBC-ARKCUIHYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2CCC4(C3CCC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC(=O)O4)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40228660 | |
Record name | 1,2,4,5-Tetrahydrotestolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-32-3 | |
Record name | (4aS,4bR,6aS,10aS,10bS,12aS)-Tetradecahydro-10a,12a-dimethyl-2H-phenanthro[2,1-b]pyran-2,8(4bH)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7801-32-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4,5-Tetrahydrotestolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007801323 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC34417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4,5-Tetrahydrotestolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40228660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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